molecular formula C19H14N4O7S B4988062 N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide

N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide

Cat. No. B4988062
M. Wt: 442.4 g/mol
InChI Key: KMTSUFVGHSSFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, commonly known as NBD-Cl, is a fluorescent dye used in various scientific research applications. It is a highly sensitive and specific probe that can be used to detect and quantify proteins, nucleic acids, and other biomolecules.

Mechanism of Action

NBD-Cl works by covalently binding to the amino or thiol groups of proteins or nucleic acids. Upon binding, it emits a strong fluorescent signal that can be detected and quantified using various techniques.
Biochemical and Physiological Effects:
NBD-Cl does not have any direct biochemical or physiological effects as it is a probe used for detection purposes only. However, it can be used to study the biochemical and physiological effects of various biomolecules in different biological systems.

Advantages and Limitations for Lab Experiments

NBD-Cl has several advantages as a fluorescent probe. It is highly sensitive and specific, allowing for the detection and quantification of low concentrations of biomolecules. It is also easy to use and can be incorporated into various experimental setups. However, it has some limitations, such as its potential to interfere with the biological activity of the biomolecules being studied.

Future Directions

There are several future directions for the use of NBD-Cl in scientific research. One direction is the development of new biosensors using NBD-Cl for the detection of specific biomolecules. Another direction is the use of NBD-Cl in live-cell imaging to study the dynamics of biomolecules in real-time. Additionally, the use of NBD-Cl in drug discovery and development is an area of interest for future research.

Synthesis Methods

The synthesis of NBD-Cl involves the reaction of 2-nitroaniline and 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure NBD-Cl.

Scientific Research Applications

NBD-Cl is widely used in scientific research as a fluorescent probe to detect and quantify proteins, nucleic acids, and other biomolecules. It is used in various techniques such as fluorescence microscopy, flow cytometry, and gel electrophoresis. It is also used in the development of biosensors for the detection of specific biomolecules.

properties

IUPAC Name

N-(2-nitrophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O7S/c24-19(20-17-9-1-2-10-18(17)23(27)28)13-5-3-8-16(11-13)31(29,30)21-14-6-4-7-15(12-14)22(25)26/h1-12,21H,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTSUFVGHSSFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide

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